molecular formula C15H15NO3 B1195891 (E)-1-(benzofuran-2-yl)-3-morpholinoprop-2-en-1-one

(E)-1-(benzofuran-2-yl)-3-morpholinoprop-2-en-1-one

Cat. No. B1195891
M. Wt: 257.28 g/mol
InChI Key: PVDOFCYXPIFXML-AATRIKPKSA-N
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Description

1-(2-benzofuranyl)-3-(4-morpholinyl)-2-propen-1-one is a member of benzofurans.

Scientific Research Applications

Alzheimer’s Disease Treatment

A significant application of benzofuran derivatives is in the treatment of Alzheimer’s disease (AD). A study by Sashidhara et al. (2014) synthesized novel hybrids incorporating benzofuran and chalcone. These compounds were found to decrease amyloid-beta (Aβ) aggregation, increase acetylcholine levels, reduce acetylcholinesterase levels, lower oxidative stress, and provide protection against cholinergic neurodegeneration.

Anticancer Properties

Benzofuran compounds have shown promise as anticancer agents. Kosmalski et al. (2022) explored the cytotoxicity of various oxime ethers, including 1-(benzofuran-2-yl)ethan-1-one oxime derivatives, against cancer cell lines. Certain derivatives demonstrated significant potential as chemotherapeutic agents.

Materials Science Applications

In the field of materials science, Çelik & Coskun (2018) investigated the dielectric and thermal properties of a methacrylate polymer bearing a chalcone side group, derived from a compound related to benzofuran. This study contributes to understanding the thermal behavior and dielectric properties of these polymers.

Synthesis of Antiulcer Agents

The derivatives of benzofuran have been studied for their potential as antiulcer agents. Kitazawa et al. (1989) synthesized derivatives exhibiting potent antiulcer activities. This research highlights the therapeutic potential of benzofuran derivatives in gastrointestinal disorders.

Vasorelaxant Agents

Benzofuran derivatives have also been explored for their vasodilatation properties. Hassan et al. (2014) synthesized benzofuran-morpholinomethyl-pyrazoline hybrids showing significant vasorelaxant activity, suggesting potential use in cardiovascular therapies.

Antioxidant Properties

In another study, Zhao & Liu (2012) examined the antioxidant effects of a benzofuran-type neolignan, demonstrating its effectiveness in scavenging radicals and protecting DNA against oxidative damage.

Memory Device Research

Hu et al. (2015) conducted research on benzofuran derivatives for applications in memory devices, providing insights into the role of molecular planarity in charge transferability and memory performance.

properties

Product Name

(E)-1-(benzofuran-2-yl)-3-morpholinoprop-2-en-1-one

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

(E)-1-(1-benzofuran-2-yl)-3-morpholin-4-ylprop-2-en-1-one

InChI

InChI=1S/C15H15NO3/c17-13(5-6-16-7-9-18-10-8-16)15-11-12-3-1-2-4-14(12)19-15/h1-6,11H,7-10H2/b6-5+

InChI Key

PVDOFCYXPIFXML-AATRIKPKSA-N

Isomeric SMILES

C1COCCN1/C=C/C(=O)C2=CC3=CC=CC=C3O2

Canonical SMILES

C1COCCN1C=CC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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